[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have a potential therapeutic effect in the treatment of various diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity. This inhibition leads to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It has a high potency and selectivity for BTK, making it a useful tool for studying the role of BTK in disease pathogenesis. TAK-659 has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. TAK-659 is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a potential therapeutic agent for cancer, autoimmune diseases, and inflammatory disorders. Another area of research is the investigation of the mechanism of action of TAK-659 and its effects on BTK signaling pathways. Additionally, the development of new synthetic methods for TAK-659 and its analogs may lead to the discovery of more potent and selective BTK inhibitors. Finally, the evaluation of the long-term safety and efficacy of TAK-659 in clinical trials is an important direction for future research.
Conclusion:
In conclusion, TAK-659 is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has a potent inhibitory effect on BTK activity, leading to the suppression of the immune response and the reduction of cancer cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high potency and selectivity for BTK. However, its long-term safety and efficacy have not been fully established. Future research directions include the development of TAK-659 as a potential therapeutic agent, investigation of its mechanism of action, and evaluation of its long-term safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-methylpyrazole, piperidine, 4-trifluoromethoxybenzaldehyde, and various reagents. The synthesis process involves multiple steps, including the formation of intermediate compounds, purification, and isolation of the final product. The synthesis of TAK-659 requires expertise in organic chemistry and careful handling of chemicals.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells and other immune cells. Inhibition of BTK has been shown to reduce the proliferation and survival of cancer cells and to suppress the immune response in autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-14(9-10-21-22)15-4-2-3-11-23(15)16(24)12-5-7-13(8-6-12)25-17(18,19)20/h5-10,15H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFOEFSHKHDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.